molecular formula C24H26N2O5 B2928018 1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847917-40-2

1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2928018
CAS RN: 847917-40-2
M. Wt: 422.481
InChI Key: HSTJUTBDQNQWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds structurally related to the specified chemical have been explored for their synthesis and potential cytotoxic activity against various cancer cell lines. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown significant cytotoxicity, with some compounds demonstrating potent growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, as well as in vivo efficacy against colon tumors in mice (Deady et al., 2003).

Photoluminescent Conjugated Polymers

Research into π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, similar in structure to the compound , has demonstrated the potential for electronic applications due to their strong photoluminescence and good photochemical stability. These properties make such compounds suitable for use in organic electronics, highlighting the relevance of structural components like 1,2-dihydrochromeno[2,3-c]pyrrole in the development of new photoluminescent materials (Beyerlein & Tieke, 2000).

Novel Synthetic Approaches

Further research includes the development of novel synthetic routes for producing compounds with related structural motifs, indicating the versatility and wide-ranging interest in manipulating such frameworks for various scientific applications. For example, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs showcases a high yield method for generating a broad range of derivatives, underscoring the synthetic and application potential of such chemical structures (Vydzhak & Panchishyn, 2010).

Advanced Functional Materials

The exploration of materials with advanced functional properties, such as piezochromism, acidochromism, and solvent-induced emission changes, also features in the research landscape. Compounds exhibiting aggregation-induced emission characteristics have been synthesized and studied for their stimulus-responsive fluorescent properties, offering insights into the design of materials for sensing and imaging applications (Lei et al., 2016).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-25(2)13-8-14-26-20(16-10-7-12-18(29-3)22(16)30-4)19-21(27)15-9-5-6-11-17(15)31-23(19)24(26)28/h5-7,9-12,20H,8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTJUTBDQNQWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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